molecular formula C13H15F2NO B2726755 N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide CAS No. 2361641-06-5

N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide

Cat. No.: B2726755
CAS No.: 2361641-06-5
M. Wt: 239.266
InChI Key: MFIXCZOEMGGPTO-UHFFFAOYSA-N
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Description

N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide is an organic compound with the molecular formula C13H15F2NO This compound is characterized by the presence of a difluorophenyl group attached to a butyl chain, which is further connected to a prop-2-enamide moiety

Properties

IUPAC Name

N-(3,3-difluoro-2-phenylbutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-3-12(17)16-9-11(13(2,14)15)10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIXCZOEMGGPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CNC(=O)C=C)C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-difluoro-2-phenylbutylamine and acryloyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-phenylbut-2-enamide: This compound shares a similar structural framework but differs in the substitution pattern on the butyl chain.

    N-Phenylprop-2-enamide: Another related compound with a simpler structure, lacking the difluoro and butyl groups.

Uniqueness

N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific research applications where these properties are advantageous.

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